3-Hexyne-2,5-diol

Biocatalysis Enzymatic Resolution Chiral Synthesis

3-Hexyne-2,5-diol is a unique acetylenic diol with a central triple bond flanked by secondary hydroxyls, enabling applications saturated diols cannot match. As a secondary brightener in nickel electroplating (0.1-0.3 g/L), it achieves semi-bright finishes without over-leveling. It also serves as an effective corrosion inhibitor in acidic media and a key monomer for hyperbranched poly(triazoles). Bulk sizes available with verified purity. Request a quote for your volume needs.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 3031-66-1
Cat. No. B043900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hexyne-2,5-diol
CAS3031-66-1
SynonymsNSC 409184
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC(C#CC(C)O)O
InChIInChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h5-8H,1-2H3
InChIKeyKDOWHHULNTXTNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 500 g / 115 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hexyne-2,5-diol (CAS 3031-66-1) Procurement Guide: Technical Specifications and Baseline Properties for Industrial Selection


3-Hexyne-2,5-diol (CAS 3031-66-1), also known as hex-3-yne-2,5-diol or Golpanol® HD, is a symmetrical acetylenic diol with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol [1]. At room temperature, it exists as a colorless to pale yellow liquid with a faint characteristic odor . The compound features a linear six-carbon backbone with a central triple bond flanked by two secondary hydroxyl groups, conferring unique dual functionality as both a nucleophile and a reactive alkyne [1]. Produced industrially via the Reppe ethynylation of acetaldehyde and acetylene, it is a cornerstone intermediate in electroplating brighteners, corrosion inhibition, and the synthesis of heterocycles and hyperbranched polymers .

Why 3-Hexyne-2,5-diol Cannot Be Substituted with Saturated Diols or Methylated Analogs Without Process Penalties


Direct substitution of 3-hexyne-2,5-diol with saturated analogs like 2,5-hexanediol or with methylated derivatives such as 2,5-dimethyl-3-hexyne-2,5-diol is not technically equivalent. The internal alkyne imparts distinct electronic and steric properties that govern reaction outcomes. For instance, enzymatic transesterification of 3-hexyne-2,5-diol yields pure diol monoacetate and diacetate components, whereas 2,5-hexanediol under identical conditions produces a complex mixture of diol, monoacetate, and diacetate with low diastereomeric purity [1]. Furthermore, 3-hexyne-2,5-diol functions as a secondary brightener in nickel electroplating baths at concentrations of 0.1-0.3 g/L, producing a semi-bright to bright finish [2]. In contrast, 2,5-dimethyl-3-hexyne-2,5-diol, while also an acetylenic diol, operates as a primary brightener/leveling agent with different concentration requirements and is often preferred for hard chromium plating due to its distinct performance profile [3]. Interchanging these without reformulation can compromise surface finish, corrosion resistance, or reaction selectivity.

Quantitative Comparator Evidence for 3-Hexyne-2,5-diol in Electroplating, Biocatalysis, and Corrosion Inhibition


3-Hexyne-2,5-diol vs. 2,5-Hexanediol in Lipase-Catalyzed Transesterification: Product Purity and Composition

In a lipase AK (LAK)-catalyzed transesterification with vinyl acetate, 3-hexyne-2,5-diol yields pure diol monoacetate and diacetate components, whereas 2,5-hexanediol yields a mixture of diol, monoacetate, and diacetate with low diastereomeric purity [1]. This compositional difference directly impacts downstream chiral separation efficiency.

Biocatalysis Enzymatic Resolution Chiral Synthesis

Electroplating Brightener Concentration: 3-Hexyne-2,5-diol vs. 2,5-Dimethyl-3-hexyne-2,5-diol

As a secondary brightener in bright and semi-bright nickel electroplating baths, 3-hexyne-2,5-diol (as Golpanol® HD) is effective at concentrations of 0.1-0.3 g/L [1]. In comparison, 2,5-dimethyl-3-hexyne-2,5-diol is typically used as a primary brightener/leveling agent, with specific concentration ranges not publicly defined but known to differ due to its higher molecular weight and methylated structure [2].

Electroplating Nickel Plating Surface Finishing

Corrosion Inhibition Performance: 3-Hexyne-2,5-diol vs. Mixture Formulations

3-Hexyne-2,5-diol is recognized as an effective acetylenic alcohol corrosion inhibitor for ferrous metals in acidic environments . While direct head-to-head data with 2,5-dimethyl-3-hexyne-2,5-diol are not publicly available, patent literature describes corrosion inhibitor compositions combining the methylated analog with nitrogen-containing compounds [1]. In contrast, 3-hexyne-2,5-diol is often used as a standalone corrosion inhibitor in metalworking fluids .

Corrosion Inhibition Metalworking Fluids Acid Corrosion

Electroreduction Intermediate Stability: pH-Dependent Radical Formation

Electrochemical-ESR studies of 3-hexyne-2,5-diol at a platinized platinum electrode in perchlorate aqueous solutions reveal pH-dependent radical formation. At pH 1.5, 3.5, and 5.0, six-line spectra correspond to the radical CH3CH•C=CCH2CH3, while four-line spectra increasing in intensity with pH indicate formation of the 2-hydroxyalkyl radical CH3C•(OH)CH=CHCH(OH)CH3 [1]. This mechanistic insight is unique to the alkyne-containing diol; saturated diols like 2,5-hexanediol lack this radical intermediate pathway.

Electrochemistry Reaction Mechanism Radical Chemistry

Polymer Synthesis: Hyperbranched Poly([1,2,3]-triazoles) vs. Alternative Diol Monomers

3-Hexyne-2,5-diol serves as a diol monomer for the synthesis of hyperbranched poly([1,2,3]-triazoles) via azide-alkyne cycloaddition . This application leverages the internal alkyne, which is absent in saturated diols like 2,5-hexanediol. While specific polymerization yields and molecular weights are not provided in the cited source, the structural requirement for an alkyne makes substitution with saturated diols impossible.

Polymer Chemistry Click Chemistry Hyperbranched Polymers

Physical Form and Handling: Liquid vs. Solid Acetylenic Diols

3-Hexyne-2,5-diol is a liquid at room temperature with a melting range of 20-70 °C and a boiling point of 230 °C . In contrast, 2,5-dimethyl-3-hexyne-2,5-diol is a solid with a melting point >89 °C . This difference in physical state affects handling, dissolution, and formulation in liquid-based applications.

Physical Properties Formulation Process Engineering

High-Value Application Scenarios Where 3-Hexyne-2,5-diol Outperforms Substitutes


Nickel Electroplating Secondary Brightener: Semi-Bright to Bright Finish at 0.1-0.3 g/L

In nickel electroplating, 3-hexyne-2,5-diol (Golpanol® HD) is employed as a secondary brightener to achieve a semi-bright to bright surface finish. The recommended concentration range is 0.1-0.3 g/L in the plating bath [1]. Its liquid form facilitates direct addition and homogeneous mixing. Unlike primary brighteners such as 2,5-dimethyl-3-hexyne-2,5-diol, which often require higher concentrations and function as leveling agents, 3-hexyne-2,5-diol provides fine control over surface brightness without over-leveling .

Corrosion Inhibitor for Ferrous Metals in Acidic Environments

3-Hexyne-2,5-diol is an effective acetylenic alcohol corrosion inhibitor for protecting ferrous metals in acidic media [1]. Its standalone efficacy simplifies formulation compared to mixtures containing 2,5-dimethyl-3-hexyne-2,5-diol with nitrogen compounds . This property is particularly valuable in metalworking fluids and acid pickling baths where consistent corrosion protection is required.

Synthesis of Hyperbranched Poly([1,2,3]-triazoles) via Azide-Alkyne Cycloaddition

The internal alkyne of 3-hexyne-2,5-diol enables its use as a diol monomer in the synthesis of hyperbranched poly([1,2,3]-triazoles) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This click chemistry approach yields highly branched polymer architectures that cannot be achieved with saturated diols like 2,5-hexanediol. The resulting polymers have potential applications in drug delivery, coatings, and advanced materials.

Enzymatic Resolution for Chiral Building Block Synthesis

Lipase-catalyzed transesterification of 3-hexyne-2,5-diol yields pure diol monoacetate and diacetate components, enabling efficient enzymatic resolution [1]. This contrasts with 2,5-hexanediol, which under identical conditions produces complex mixtures with low diastereomeric purity [1]. The high purity of the acetylated products from 3-hexyne-2,5-diol reduces downstream purification steps, making it a preferred substrate for synthesizing chiral intermediates used in pharmaceuticals and agrochemicals.

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